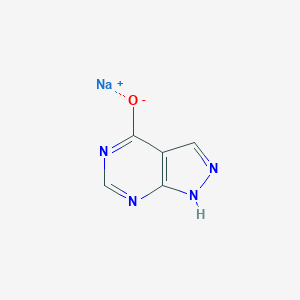

别嘌呤醇钠

描述

Allopurinol is a xanthine oxidase inhibitor used to decrease high blood uric acid levels . It is primarily used to prevent or lower high uric acid levels in the blood, which can cause gout or gouty arthritis (joint pain and inflammation). It is also used to prevent or lower excess uric acid levels caused by cancer medicines or in patients with kidney stones .

Synthesis Analysis

Allopurinol is a synthetic hypoxanthine isomer . The hydrolysis of the nitrile group of 3-amino-4-cyanopyrazole with concentrated sulfuric acid gives 3-amino-4-pyrazolecarboxamide .

Molecular Structure Analysis

The molecular formula of Allopurinol is C5H4N4O . Its average mass is 136.111 Da and its monoisotopic mass is 136.038513 Da .

Chemical Reactions Analysis

Allopurinol inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This action disrupts purine metabolism, leading to shifts in adenylate and creatine metabolism, AMPK dysregulation, disrupted proliferation, attenuated wound healing, and increased tissue damage in murine experimental colitis .

Physical And Chemical Properties Analysis

Allopurinol has a molecular formula of C5H4N4O, an average mass of 136.111 Da, and a monoisotopic mass of 136.038513 Da .

科学研究应用

Treatment of Inflammatory Bowel Disease (IBD)

Allopurinol has been studied for its effects on Inflammatory Bowel Disease (IBD). IBD is marked by a state of chronic energy deficiency that limits gut tissue wound healing . Allopurinol, a synthetic hypoxanthine isomer, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . The in vivo investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .

Cardiovascular Disease Prevention

Allopurinol has been used for secondary prevention in patients with cardiovascular disease . However, the effects of allopurinol in patients with cardiovascular disease are not well defined . A systematic review and meta-analysis of randomized controlled trials (RCTs) of allopurinol in patients with cardiovascular disease showed that allopurinol treatment was not associated with a significant reduction in cardiovascular death .

作用机制

Target of Action

Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .

Mode of Action

Allopurinol Sodium acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, Allopurinol Sodium disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .

Biochemical Pathways

The primary biochemical pathway affected by Allopurinol Sodium is purine catabolism . Allopurinol Sodium inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .

Pharmacokinetics

After oral administration, Allopurinol Sodium has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.

Result of Action

The primary molecular effect of Allopurinol Sodium is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .

Action Environment

Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of Allopurinol Sodium . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of Allopurinol Sodium. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .

未来方向

Allopurinol is commonly used to treat gout and kidney stones, and to alleviate high uric acid levels after chemotherapy . Future directions may include further research into the effects of allopurinol on hypertension, kidney disease, and coronary heart disease .

Relevant Papers

A paper titled “Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis” discusses the role of allopurinol in purine metabolism and its effects on colonic epithelial metabolism and function . Another paper titled “Allopurinol as a Kidney-Protective, Cardioprotective, and …” reviews the effects of allopurinol in hypertension, kidney disease, and coronary heart disease .

属性

IUPAC Name |

sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJRZVJXXNYNLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=NC=N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allopurinol sodium | |

CAS RN |

17795-21-0 | |

| Record name | Allopurinol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

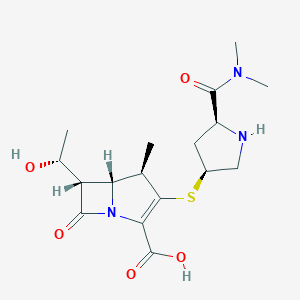

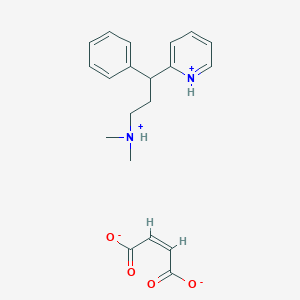

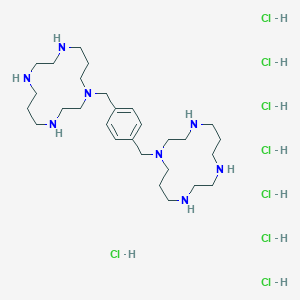

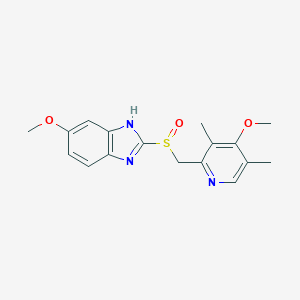

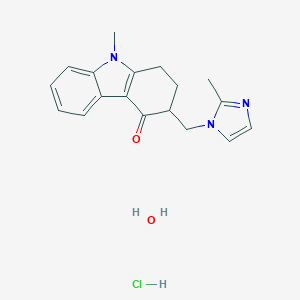

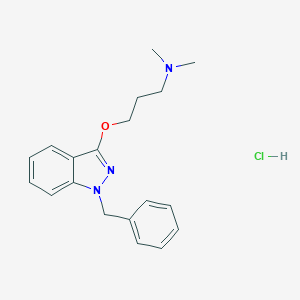

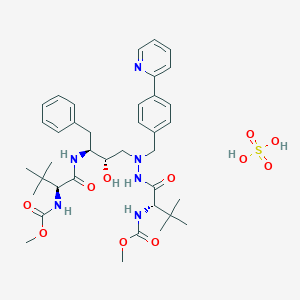

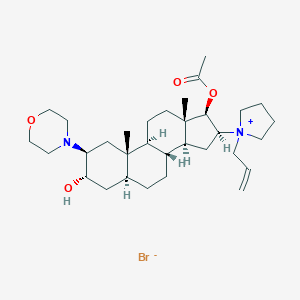

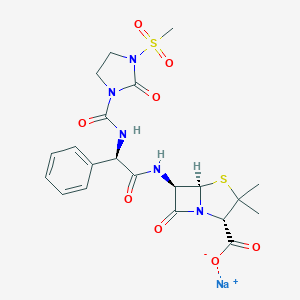

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。